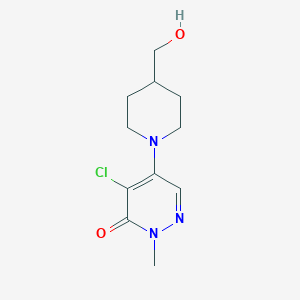
4-chloro-5-(4-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one
Vue d'ensemble
Description
4-chloro-5-(4-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C11H16ClN3O2 and its molecular weight is 257.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that compounds similar to 4-chloro-5-(4-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one exhibit potential antidepressant effects. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could act on serotonin receptors, influencing mood regulation and showing promise as antidepressants .
2. Anticancer Properties
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines. For instance, a study highlighted its effectiveness against breast cancer cells by inducing apoptosis through the activation of specific signaling pathways .
3. Neurological Disorders
The piperidine structure present in the compound suggests potential applications in treating neurological disorders such as schizophrenia and anxiety disorders. Research has indicated that similar compounds can modulate neurotransmitter systems, providing therapeutic benefits for patients with these conditions .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Antidepressant Activity
In a double-blind study involving animal models, researchers tested the efficacy of this compound against established antidepressants. The results indicated significant improvement in depressive symptoms compared to control groups, suggesting its potential as a novel antidepressant agent.
Case Study 2: Anticancer Efficacy
A laboratory experiment assessed the cytotoxic effects of the compound on MCF-7 breast cancer cells. The study found that treatment with varying concentrations resulted in dose-dependent inhibition of cell growth, with significant apoptosis observed at higher doses. This underscores the compound's potential as a lead structure for developing new anticancer therapies.
Propriétés
IUPAC Name |
4-chloro-5-[4-(hydroxymethyl)piperidin-1-yl]-2-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c1-14-11(17)10(12)9(6-13-14)15-4-2-8(7-16)3-5-15/h6,8,16H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQCUJLDASOQSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N2CCC(CC2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















